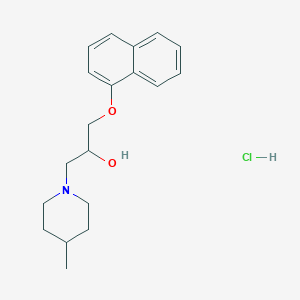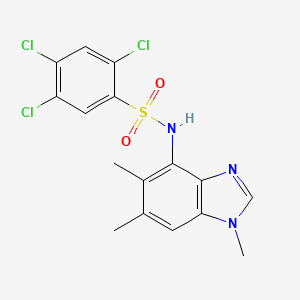
2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” has a molecular formula of C16H14Cl3N3O2S. It has an average mass of 418.725 Da and a mono-isotopic mass of 416.987244 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the substitution of Cl by primary amines on similar substrates has been achieved in high to moderate yields by refluxing solutions in the presence of an excess of the corresponding amine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including benzimidazole and benzenesulfonamide. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone was prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have synthesized and evaluated novel sulfonamide derivatives, including those related to the compound of interest, for their antitumor activity. For instance, compounds with modifications on the benzenesulfonamide moiety have shown remarkable activity and selectivity toward various cancer cell lines, such as non-small cell lung cancer and melanoma. The structure-activity relationships suggest that specific substitutions on the benzenesulfonamide scaffold can lead to significant antitumor properties (Sławiński & Brzozowski, 2006).
Antimicrobial Activity
Compounds incorporating the benzenesulfonamide structure have also been synthesized and screened for their antimicrobial properties. Novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety exhibited in vitro antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Iqbal et al., 2006).
Enzyme Inhibition
The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamides has been a significant area of research. Compounds with the benzenesulfonamide core have demonstrated potent inhibitory activity against several human CA isozymes, including those implicated in glaucoma, cancer, and other diseases. Research indicates that specific structural features of these sulfonamides are crucial for their activity against targeted isozymes, offering insights into the design of selective CA inhibitors (Altug et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-16(20-7-22(13)3)15(9(8)2)21-25(23,24)14-6-11(18)10(17)5-12(14)19/h4-7,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDROZJKBSHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

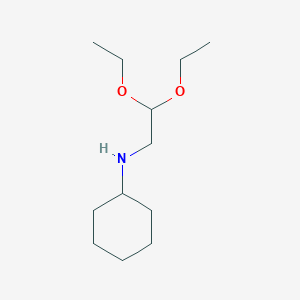
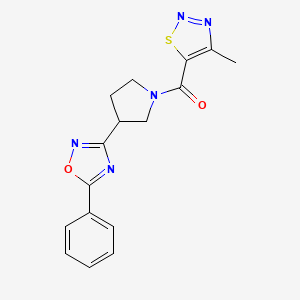
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2942440.png)


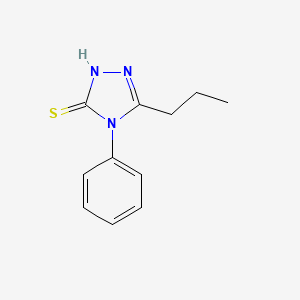

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
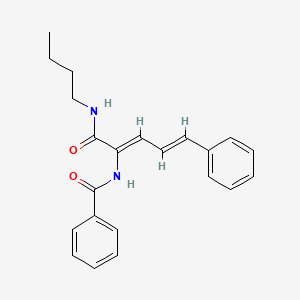
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)
